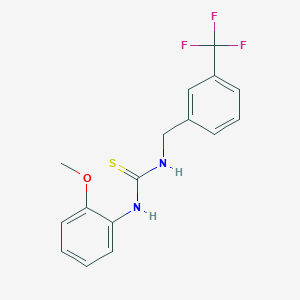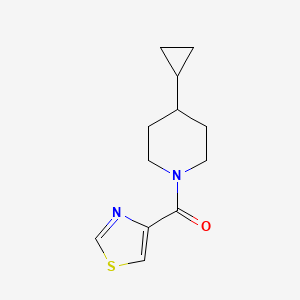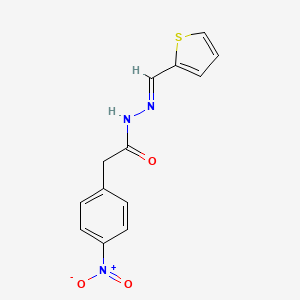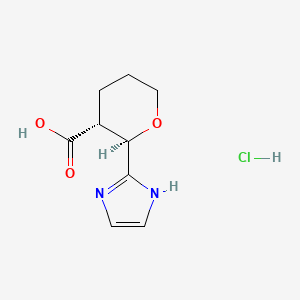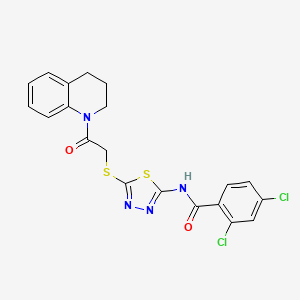
2,4-二氯-N-(5-(2-(3,4-二氢-2H-喹啉-1-基)-2-氧代乙基)硫基-1,3,4-噻二唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The focus on the synthesis and analysis of compounds with a thiadiazole core, often linked to quinoline or benzamide functionalities, stems from their potential applications in various fields such as catalysis, pharmaceuticals, and materials science. These compounds, including the one of interest, are explored for their unique chemical and physical properties, which can be leveraged in designing new molecules with desired activities or functionalities.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions (MCRs), utilizing efficient and homogeneous catalysts to obtain derivatives of quinoline and thiadiazole under mild reaction conditions. For example, the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst in aqueous media is highlighted for synthesizing pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, showcasing the versatility of these approaches in synthesizing complex heterocyclic compounds (Khazaei et al., 2015).
Molecular Structure Analysis
Characterization techniques such as NMR and X-ray crystallography play a crucial role in elucidating the molecular structures of synthesized compounds. For instance, compounds related to the target molecule have been structurally confirmed, revealing their complex architectures and the precise arrangement of their molecular constituents (Saeed et al., 2014).
Chemical Reactions and Properties
The chemical behavior of thiadiazole and quinoline derivatives under various conditions, including their reactivity towards nucleophiles and their transformation under thermal, oxidative, and reductive conditions, has been extensively studied. These studies shed light on the versatile chemistry of such compounds, leading to the discovery of new reactions and potential applications (Kalogirou et al., 2021).
Physical Properties Analysis
Investigations into the physical properties, such as fluorescence, of benzoxazine, quinazolinone, and quinoline derivatives reveal the potential of these compounds as fluorescent probes or materials with specific optical properties. For example, certain derivatives emit green light with high quantum yield in different solvents, indicating their utility in optical applications (Bodke et al., 2013).
Chemical Properties Analysis
The exploration of the chemical properties of these compounds also extends to their biological activities, where derivatives of thiadiazole and quinoline have shown potential as antimicrobial and antifungal agents. This highlights the importance of such compounds in the development of new therapeutic agents (Anisetti et al., 2012).
科学研究应用
合成和化学转化
对类似化合物的合成和化学转化的研究已经导致新型杂环喹啉的开发,展示了这些化合物在生成一系列具有潜在生物和化学效用的衍生物方面的多功能性(Aleqsanyan & Hambardzumyan, 2021)。诸如此类的研究突显了该化合物在合成有机化学中作为前体的作用,使得可以探索新颖的化学空间。
抗菌和抗病毒性能
该化合物的衍生物已被研究其抗菌性能,为新型抗菌剂的开发提供宝贵的见解。例如,喹啉衍生物的探索已经导致发现对多种革兰氏阳性和阴性细菌具有良好抗菌活性的化合物(Foroumadi et al., 2007)。此外,新型3-磺胺基喹唑啉-4(3H)-酮衍生物已被合成并评估其对呼吸道和生物防御病毒的抗病毒活性,展示了这些化合物在抗病毒药物开发中的潜力(Selvam et al., 2007)。
抗癌研究
利用计算计算和分子对接研究,对磺胺基和喹唑啉酮衍生物作为 COVID-19 药物候选化合物的调查展示了这些化合物在识别潜在治疗剂对抗新兴疾病中的应用(Fahim & Ismael, 2021)。这项研究强调了这些化合物在针对各种疾病的作用中的适应性,包括它们在抗癌治疗中的潜力。
荧光探针
利用该化合物的衍生物开发用于生物和化学成像的荧光探针突显了其应用的另一个方面。合成发射蓝绿色荧光的新型喹啉衍生物表明它们在各种科学研究中作为荧光探针的效用(Bodke, Shankerrao, & Harishkumar, 2013)。
酶增强剂
对角式四环硫代和硫代吡喃并[3,2-c]苯并[喹啉酮]的研究强调了这些化合物在增强酶活性方面的潜力。这为它们在生化分析和药物发现中的使用开辟了途径,特别是在识别可以调节酶活性以治疗目的的化合物方面(Abass, 2007)。
属性
IUPAC Name |
2,4-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O2S2/c21-13-7-8-14(15(22)10-13)18(28)23-19-24-25-20(30-19)29-11-17(27)26-9-3-5-12-4-1-2-6-16(12)26/h1-2,4,6-8,10H,3,5,9,11H2,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFAOXFTIJOTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

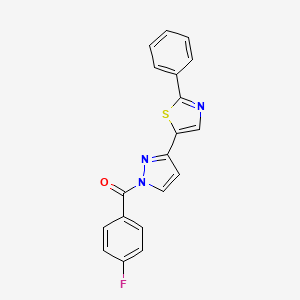

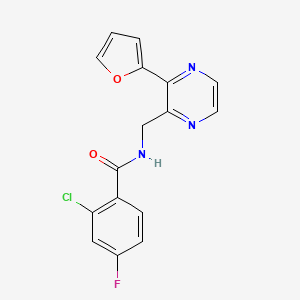

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2492468.png)
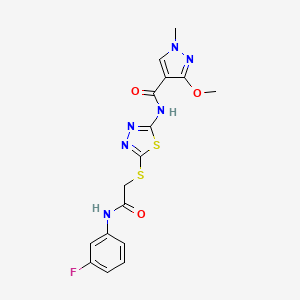
![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-[(3-pyridinylmethyl)sulfanyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2492472.png)

![O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine](/img/structure/B2492475.png)
![1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2492476.png)
